molecular formula C20H20ClN3O4 B021405 去甲二甲基厄洛替尼盐酸盐 CAS No. 183320-12-9

去甲二甲基厄洛替尼盐酸盐

货号 B021405
CAS 编号: 183320-12-9
分子量: 401.8 g/mol
InChI 键: CUXTVYBENQCZOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didesmethyl Erlotinib Hydrochloride Salt is a cytotoxic drug used in the treatment of cancer . It is a prodrug that is metabolized to an active form, which inhibits the activity of tyrosine kinases, leading to cell death .


Synthesis Analysis

The synthesis of Erlotinib, the parent compound of Didesmethyl Erlotinib, has been described in several studies . Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one . A series of erlotinib-based 1,2,3-triazole compounds were designed by combining erlotinib with phenyl or benzyl azide .


Molecular Structure Analysis

The molecular structure of Erlotinib has been studied using density functional theory methods . The energy barrier height of conformational transformation is less than 18.0 kJ/mol . The Raman and UV–Vis spectra of the drug, its hydrochloride salt, and monohydrate complex in both typical conformations were analyzed .

科学研究应用

Analytical Method Development

Didesmethyl Erlotinib Hydrochloride Salt is used in the development and validation of analytical methods . For instance, it has been used in the quantification of erlotinib hydrochloride in bulk and in pharmaceutical formulation by thin-layer chromatography (TLC) . The method was validated according to the International Council for Harmonisation (ICH) guidelines .

Degradation Behavior Studies

Studies on the degradation behavior of Didesmethyl Erlotinib Hydrochloride Salt have been conducted . It was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .

Pharmaceutical Formulation

Didesmethyl Erlotinib Hydrochloride Salt is used in the formulation of tablets . The method developed for its quantification has been successfully applied to the quantitative determination of marketed formulations .

UV Spectrophotometric Methods

UV spectrophotometric methods have been developed for the estimation of Didesmethyl Erlotinib Hydrochloride Salt in bulk and tablet forms . Two different methods, the zero-order (method I) and the zero-order AUC (method II), have been developed .

Therapeutic Drug Monitoring

A liquid chromatography tandem mass spectrometry method was developed and validated for quantification of Didesmethyl Erlotinib Hydrochloride Salt and its metabolites in human plasma . This method is suitable for therapeutic drug monitoring .

Pharmacokinetic Studies

The same liquid chromatography tandem mass spectrometry method mentioned above is also used in pharmacokinetic studies . This allows researchers to understand the behavior of Didesmethyl Erlotinib Hydrochloride Salt in the body over time .

作用机制

Target of Action

Didesmethyl Erlotinib Hydrochloride Salt, also known as Erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, playing a crucial role in cell division and multiplication . In some cancer cells, EGFR is overexpressed, leading to uncontrolled growth .

Mode of Action

Erlotinib works by blocking EGFR , thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . This blockage can shrink or stop cancer growth for a period of time . Erlotinib is considered a targeted drug therapy, as it specifically blocks signals that encourage cancer cell growth .

Biochemical Pathways

The inhibition of EGFR by Erlotinib affects multiple signal-transduction pathways, playing a critical role in both tumorigenesis and tumor growth . By blocking EGFR, Erlotinib disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .

Pharmacokinetics

It’s important to note that the bioavailability of Erlotinib can be influenced by factors such as food intake and liver function .

Result of Action

The primary molecular effect of Erlotinib is the inhibition of EGFR, which can lead to a decrease in cancer cell proliferation . On a cellular level, this can result in the shrinkage or cessation of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erlotinib. For instance, the presence of certain genetic variants in a patient can affect the drug’s effectiveness . Additionally, external factors such as diet and other medications can impact the drug’s absorption and metabolism .

安全和危害

In case of exposure, move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If swallowed, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

属性

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXTVYBENQCZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596529
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesmethyl Erlotinib Hydrochloride Salt

CAS RN

183320-12-9
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didesmethyl Erlotinib Hydrochloride Salt
Reactant of Route 2
Reactant of Route 2
Didesmethyl Erlotinib Hydrochloride Salt
Reactant of Route 3
Reactant of Route 3
Didesmethyl Erlotinib Hydrochloride Salt
Reactant of Route 4
Reactant of Route 4
Didesmethyl Erlotinib Hydrochloride Salt
Reactant of Route 5
Reactant of Route 5
Didesmethyl Erlotinib Hydrochloride Salt
Reactant of Route 6
Reactant of Route 6
Didesmethyl Erlotinib Hydrochloride Salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。